6-Ethyl-1H-benzimidazol-2-ylamine
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 6-Ethyl-1H-benzimidazol-2-ylamine, often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under various conditions. A specific example related to the synthesis involves the reaction of o-phenylenediamines with α-hydroxy propionic acid to prepare 2-(α-hydroxy)ethyl benzimidazoles, which can then be further modified to introduce the ethyl group and amine functionality (Reddy & Reddy, 2010).
Scientific Research Applications
Antimicrobial Activity One study reports the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, showcasing significant antimicrobial activity against various pathogens like Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus. This highlights the potential of 6-Ethyl-1H-benzimidazol-2-ylamine derivatives in developing new antimicrobial agents (Salahuddin et al., 2017).
Antihypertensive Activity Another study focused on the synthesis and biological evaluation of 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine derivatives, which displayed potent antihypertensive effects. This suggests the importance of 6-Ethyl-1H-benzimidazol-2-ylamine derivatives in creating effective treatments for hypertension (Manik Sharma et al., 2010).
Cancer Research Research into the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole has shed light on its antihistaminic and antimicrobial properties, with implications for its use in cancer research. The structural analysis supports its potential application in designing new therapeutic agents (S. Ozbey et al., 2001).
Catalysis and Polymerization Studies on the efficient synthesis of novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates using homogeneous catalysts such as Ni(NO3)2.6H2O, and nano-Copper Y Zeolite as an eco-friendly nanocatalyst, showcase the versatility of 6-Ethyl-1H-benzimidazol-2-ylamine derivatives in catalysis and polymerization processes. These compounds offer significant advantages like high yields and short reaction times, making them valuable in the synthesis of commercial fungicides and new sulfur-bearing peptide derivatives (A. Mobinikhaledi et al., 2009) (M. Kalhor, 2015).
properties
IUPAC Name |
6-ethyl-1H-benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHYRJKZFJOIJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-1H-benzimidazol-2-ylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.